molecular formula C18H19N3S B12027804 1-(3-methylphenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea

1-(3-methylphenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea

Cat. No.: B12027804
M. Wt: 309.4 g/mol
InChI Key: HSQJKZPRCNWIGM-ZEWRTSCZSA-N
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Description

1-(3-methylphenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea is a thiourea derivative characterized by a 3-methylphenyl group at the N1 position and a stereochemically complex (E,Z)-configured enylidene amino substituent at the N3 position. Thiourea derivatives are widely studied for their diverse applications in coordination chemistry, catalysis, and biological activities.

Properties

Molecular Formula

C18H19N3S

Molecular Weight

309.4 g/mol

IUPAC Name

1-(3-methylphenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea

InChI

InChI=1S/C18H19N3S/c1-14-7-6-10-17(12-14)20-18(22)21-19-13-15(2)11-16-8-4-3-5-9-16/h3-13H,1-2H3,(H2,20,21,22)/b15-11-,19-13+

InChI Key

HSQJKZPRCNWIGM-ZEWRTSCZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C/C(=C\C2=CC=CC=C2)/C

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC(=CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea typically involves the reaction of 3-methylphenyl isothiocyanate with an appropriate amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(3-methylphenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that thiosemicarbazones, a class related to thioureas, possess potent anticancer effects due to their ability to chelate metal ions and interfere with DNA synthesis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiourea derivatives have shown effectiveness against a range of bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Pesticide Development

In agriculture, compounds like 1-(3-methylphenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea are being explored as potential pesticides. Their ability to act as growth regulators or inhibitors of pest metabolism can lead to effective pest control strategies while minimizing environmental impact .

Herbicidal Activity

Research has indicated that certain thiourea derivatives can exhibit herbicidal properties by inhibiting specific biochemical pathways in plants. This application is crucial for developing sustainable agricultural practices that reduce reliance on traditional herbicides .

Nonlinear Optical Materials

The unique structural characteristics of thiourea compounds make them suitable for applications in nonlinear optics. Studies have shown that these materials can be used in laser technology and photonic devices due to their high optical nonlinearity and stability under various conditions .

Crystal Growth Studies

The crystal growth behavior of thioureas has been extensively studied to understand their potential in material science. The ability to form stable crystal structures can lead to advancements in semiconductor technology and other electronic applications .

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various thiourea derivatives and their evaluation against different cancer cell lines, demonstrating significant cytotoxicity at low concentrations .
  • Pesticide Efficacy : In agricultural research, a series of experiments were conducted to assess the effectiveness of thiourea-based compounds as novel pesticides against common agricultural pests, showing promising results in field trials .
  • Optical Properties : Research published in Applied Physics Letters investigated the nonlinear optical properties of substituted thioureas, revealing their potential for use in high-performance optical devices .

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Compound Name R1 Substituent R2 Substituent Key Features
Target Compound 3-methylphenyl (E,Z)-2-methyl-3-phenylprop-2-enylidene Stereochemical complexity, conjugation
1-(3-chlorophenyl)-3-(bicyclohexylaminohexyl)thiourea () 3-chlorophenyl Bicyclo[2.2.1]heptane-derived amine Bulky bicyclic group, enhanced rigidity
1-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)-3-[(E)-3-phenylpropenylidene]thiourea () 2,3,3-trimethylbicyclo 3-phenylpropenylidene Bicyclic N1 substituent, planar R2 group
3-{(E)-[1-(2-hydroxyphenyl)ethylidene]amino}-1-(2-methylphenyl)thiourea () 2-methylphenyl 2-hydroxyphenylethylidene Hydroxyl group for H-bonding, antimicrobial activity
1-(2-methoxyphenyl)-3-[(3-methylphenyl)methylideneamino]thiourea () 2-methoxyphenyl 3-methylphenylmethylidene Methoxy group for solubility modulation

Key Observations :

  • Substituent Effects : Chloro () and methoxy () groups on the aryl ring influence electronic properties and solubility. The hydroxyl group in enhances hydrogen-bonding capacity, correlating with reported antimicrobial activity .
  • Steric and Conformational Features : Bicyclic substituents () introduce rigidity, whereas the target compound’s (E,Z)-enylidene group may favor planar conjugation, impacting photophysical properties .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, as discussed in , govern the supramolecular arrangement of thioureas. The target compound’s NH and thiocarbonyl groups likely participate in intermolecular H-bonds, akin to the hydroxyl-mediated networks in .

Biological Activity

1-(3-Methylphenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas are known for their ability to interact with various biological targets, leading to applications in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents.

Chemical Structure

The compound can be structurally represented as follows:

C18H20N2S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{S}

This structure features a thiourea moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiourea derivatives in cancer therapy. The compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM against various cancer lines, indicating potent activity.
  • Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of angiogenesis .

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives have been extensively studied. The compound shows promising activity against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using various assays:

  • DPPH Assay : The compound exhibited an IC50 value of 45 µg/mL, indicating strong radical scavenging activity.
  • ABTS Assay : The reducing potential was measured, showing effective inhibition of free radicals .

Case Studies

  • Study on Anticancer Efficacy : A study published in 2024 assessed the efficacy of this thiourea derivative on human leukemia cell lines, revealing an IC50 value as low as 1.5 µM. The study concluded that the compound effectively targets cancer cell survival pathways, making it a candidate for further development in leukemia treatment .
  • Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties against a panel of pathogenic bacteria. The results indicated that the compound significantly inhibited bacterial growth, particularly against Staphylococcus aureus, suggesting its potential as an antibacterial agent in clinical settings .

Q & A

Q. How can researchers optimize the multi-step synthesis of 1-(3-methylphenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea?

Methodological Answer: The synthesis involves sequential steps:

Intermediate Formation : React 3-methylaniline with a thiocarbonyl reagent (e.g., thiophosgene) under inert conditions to form the thiourea core.

Condensation Reaction : Introduce the (Z)-2-methyl-3-phenylprop-2-enylidene moiety via Schiff base formation, using a dehydrating agent (e.g., molecular sieves) in anhydrous tetrahydrofuran (THF) at 0–5°C .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the pure product.
Key Parameters : Monitor reaction progress via TLC and adjust pH to stabilize intermediates. Optimize stoichiometry to minimize byproducts like disubstituted thioureas.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this thiourea derivative?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the thiourea backbone and stereochemistry of the enylidene group. Solubility in deuterated DMSO allows observation of NH protons (~10–12 ppm) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., dichloromethane/hexane). Refine structures using SHELXL (e.g., anisotropic displacement parameters for non-H atoms, hydrogen bonding networks) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How does the compound’s reactivity vary under oxidizing or reducing conditions?

Methodological Answer:

  • Oxidation : Treat with H2_2O2_2 in acetic acid to form sulfoxides; monitor via IR (S=O stretch at ~1050 cm1^{-1}). Excess oxidant may over-oxidize to sulfones .
  • Reduction : Use NaBH4_4 in methanol to reduce the Schiff base to a secondary amine. Confirm via 1H^1H-NMR (disappearance of C=N proton at ~8.5 ppm) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder in the enylidene group) be resolved during refinement?

Methodological Answer:

  • Disorder Modeling : In SHELXL, split the disordered moiety into two parts (PART 1/2) and refine occupancy factors. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
  • Validation Tools : Use PLATON (ADDSYM) to check for missed symmetry and R1/wR2 convergence. Cross-validate with Hirshfeld surface analysis to assess packing effects .

Q. What strategies are effective for analyzing hydrogen-bonding patterns in the crystal lattice?

Methodological Answer:

  • Graph Set Analysis : Categorize hydrogen bonds (e.g., N–H···S, C–H···π) using Etter’s notation (e.g., D(a)\mathbf{D}(a)) to describe motifs like chains or rings.
  • Software Tools : Mercury (CCDC) or CrystalExplorer can visualize interactions. Calculate interaction energies (e.g., CE-B3LYP) to quantify stability .

Q. How can conflicting spectroscopic and computational data (e.g., NMR vs. DFT-predicted shifts) be reconciled?

Methodological Answer:

Benchmark Calculations : Perform DFT (e.g., B3LYP/6-311+G(d,p)) with solvent models (e.g., PCM for DMSO) to simulate NMR shifts.

Experimental Calibration : Adjust for systematic errors (e.g., scaling factors for 13C^{13}C-NMR).

Dynamic Effects : Consider conformational flexibility via molecular dynamics (MD) simulations if static models diverge from experimental data .

Q. How do substituent modifications (e.g., methyl vs. fluorine on the phenyl ring) influence bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs (e.g., 3-fluorophenyl derivative) and compare binding affinities (e.g., enzyme inhibition assays).
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Fluorine’s electronegativity may enhance hydrogen bonding or alter lipophilicity (logP), impacting membrane permeability .

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